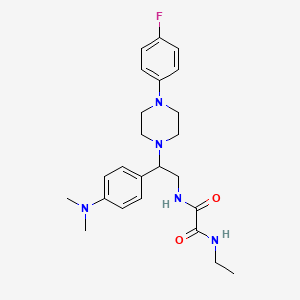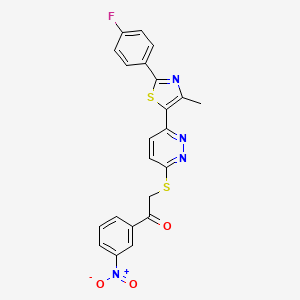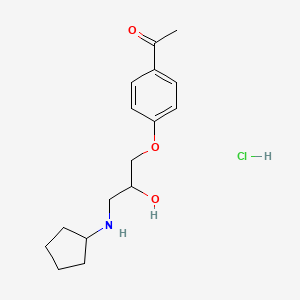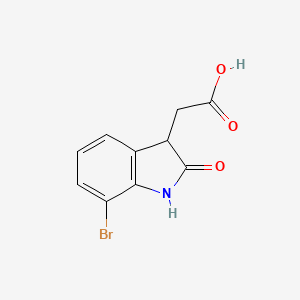
N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide is a useful research compound. Its molecular formula is C24H32FN5O2 and its molecular weight is 441.551. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
Research indicates that compounds related to N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide demonstrate potential antiallergy activities. For instance, certain derivatives of this compound were tested and found to have activity in the passive foot anaphylaxis assay, which is used to detect compounds with antiallergic properties (Walsh et al., 1990).
Hypotensive Activity
Another application of similar compounds is in the development of hypotensive drugs. A study on 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, closely related to the compound , showed significant hypotensive activity. This indicates potential for use in managing high blood pressure (Tenbrink et al., 1981).
Neuroprotective Potential
The compound has been explored for its potential in neuroprotection. For example, a derivative, SP-04, was studied for its multi-target therapeutic approach in treating Alzheimer's disease. This compound showed inhibition of acetylcholinesterase activity and exhibited important antioxidant properties, indicating its potential for neuroprotection against various neurotoxicities (Lecanu et al., 2010).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines, structurally similar to N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide, have been investigated for their effect on intracellular calcium. These compounds exhibited moderate activity in influencing intracellular calcium levels, which could have implications for various physiological processes (Bourlot et al., 1998).
Antimicrobial and Antibacterial Properties
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives demonstrated significant antibacterial and antifungal activities, suggesting potential use in the development of new antimicrobial agents (Rajkumar et al., 2014).
Fluorescent Molecular Probes
Compounds with a similar structure have been used in the creation of fluorescent molecular probes. These probes show strong solvent-dependent fluorescence, indicating their potential use in biological studies to monitor various events and processes (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O2/c1-4-26-23(31)24(32)27-17-22(18-5-9-20(10-6-18)28(2)3)30-15-13-29(14-16-30)21-11-7-19(25)8-12-21/h5-12,22H,4,13-17H2,1-3H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQDKZVUXSZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)
![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2967950.png)


![4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2967956.png)

![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)
![2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol](/img/structure/B2967959.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)
![4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone](/img/structure/B2967963.png)

